molecular formula C16H10ClNO3 B8659472 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]benzoic acid CAS No. 65349-26-0

2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]benzoic acid

Cat. No. B8659472
CAS RN: 65349-26-0
M. Wt: 299.71 g/mol
InChI Key: CWYTZOVUPSLWEY-UHFFFAOYSA-N
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Patent
US04140515

Procedure details

A mixture of 2.8 g of methyl 2-[5-(4-chlorophenyl)3-isoxazolyl]benzoate, 12 ml of concentrated HCl, and 14 ml of acetic acid was held at reflux for 4 hours, cooled, diluted with water, and filtered to give 2.55 g (95%) of white solid, mp 174-176° C. Recrystallization of the solid gave 2.18 g of solid, mp 175.5-177.5° C.
Name
methyl 2-[5-(4-chlorophenyl)3-isoxazolyl]benzoate
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][N:11]=[C:10]([C:13]3[CH:22]=[CH:21][CH:20]=[CH:19][C:14]=3[C:15]([O:17]C)=[O:16])[CH:9]=2)=[CH:4][CH:3]=1.Cl.C(O)(=O)C>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:12][N:11]=[C:10]([C:13]3[CH:22]=[CH:21][CH:20]=[CH:19][C:14]=3[C:15]([OH:17])=[O:16])[CH:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
methyl 2-[5-(4-chlorophenyl)3-isoxazolyl]benzoate
Quantity
2.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC(=NO1)C1=C(C(=O)OC)C=CC=C1
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC(=NO1)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.